MPO-IN-28 is a specific myeloperoxidase (MPO) inhibitor. [] Myeloperoxidase is an enzyme primarily produced in neutrophils, playing a role in the innate immune response through the formation of reactive oxygen species. [] MPO-IN-28 is investigated in scientific research for its potential to inhibit MPO activity and mitigate the harmful effects of excessive MPO activity in various disease models.
MPO-IN-28 functions as a specific inhibitor of myeloperoxidase (MPO) activity. [] While the exact mechanism is not elaborated upon in the provided literature, it is suggested that MPO-IN-28 directly interacts with MPO to block its enzymatic activity. This inhibition reduces the formation of reactive oxygen species (ROS) generated by MPO, thus potentially protecting against endothelial glycocalyx degradation. []
MPO-IN-28 has been explored in in vitro studies for its potential to protect against endothelial glycocalyx shedding induced by COVID-19 plasma. [] Researchers observed that inhibiting MPO activity with MPO-IN-28 led to reduced syndecan-1 shedding from primary human aortic endothelial cells cultured with COVID-19 plasma. [] This suggests a potential application of MPO-IN-28 in mitigating endothelial dysfunction associated with elevated MPO activity in COVID-19.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: